molecular formula C17H18FNO2 B4587800 N-benzyl-2-(2-fluorophenoxy)butanamide

N-benzyl-2-(2-fluorophenoxy)butanamide

Cat. No.: B4587800
M. Wt: 287.33 g/mol
InChI Key: WHYAIDRWPBBDLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-fluorophenoxy)butanamide is an organic compound characterized by a butanamide backbone substituted with a benzyl group and a 2-fluorophenoxy moiety. The fluorophenoxy group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications. Its structure allows interactions with enzymes and receptors, though specific biological targets remain under investigation .

Properties

IUPAC Name

N-benzyl-2-(2-fluorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-15(21-16-11-7-6-10-14(16)18)17(20)19-12-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYAIDRWPBBDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluorophenoxy)butanamide typically involves the reaction of 2-fluorophenol with butanoyl chloride to form 2-(2-fluorophenoxy)butanoyl chloride. This intermediate is then reacted with benzylamine to yield the final product, this compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted phenoxy derivatives.

Scientific Research Applications

Anticonvulsant Properties

N-benzyl-2-(2-fluorophenoxy)butanamide has been investigated for its efficacy as an anticonvulsant agent. Several studies have highlighted its potential in treating epilepsy and other seizure disorders.

Case Studies and Findings

  • Anticonvulsant Activity : Research indicates that derivatives of N-benzyl compounds exhibit significant anticonvulsant activity in established animal models. For instance, studies have shown that certain derivatives demonstrate effective protection in maximal electroshock (MES) tests, with ED50 values comparable to established medications like phenytoin .
  • Structure-Activity Relationship (SAR) : The structure of this compound influences its biological activity. Modifications at the 4'-N-benzylamide site have been shown to enhance anticonvulsant activity, with specific substituents leading to improved efficacy .

Mechanistic Insights

  • Sodium Channel Modulation : Research has demonstrated that certain derivatives can transition sodium channels to a slow-inactivated state, thereby decreasing hyperexcitability in neurons . This action is vital for the development of new antiseizure medications.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies on related compounds indicate favorable absorption and distribution characteristics, which may apply to this compound as well.

Pharmacokinetic Data Table

PropertyValue
Bioavailability80-100%
Plasma Protein Binding~34%
Elimination Half-lifeApproximately 10 hours

Other Potential Applications

Beyond its anticonvulsant properties, this compound may have implications in other therapeutic areas:

  • Androgen Receptor Modulation : Some studies suggest that similar compounds can act as selective modulators of androgen receptors, indicating a potential role in hormone-related therapies .
  • Neuropathic Pain Management : The compound's effectiveness in seizure models raises questions about its utility in managing neuropathic pain, a condition often co-morbid with epilepsy .

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Features

The table below compares N-benzyl-2-(2-fluorophenoxy)butanamide with structurally related compounds, emphasizing substituent variations and their impact on activity:

Compound Name Structural Features Biological Activity/Application Key Differences
This compound Benzyl, 2-fluorophenoxy, butanamide Potential CNS modulation (hypothetical) Baseline for comparison
N-benzyl-2-(2-methylphenoxy)propanamide Benzyl, 2-methylphenoxy, propanamide Anticonvulsant activity Shorter chain (propanamide), methyl vs. fluoro
(2S)-N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (Beflubutamid-M) 4-fluoro-3-CF3-phenoxy, butanamide Herbicidal use Trifluoromethyl addition alters target specificity
2-Bromo-N-(2-furanylmethyl)butanamide Bromine, furan ring, butanamide Antimicrobial (hypothetical) Halogen vs. fluoro; heterocyclic substituent
Quinazolinone derivatives Pyrido[2,3-d]pyrimidin core, sulfanyl group Antitumor, antimicrobial Complex heterocyclic core vs. simple phenoxy

Impact of Substituents on Activity

  • Fluorine vs.
  • Chain Length : Propanamide derivatives (e.g., ) exhibit reduced steric hindrance compared to butanamide, affecting target engagement .
  • Heterocyclic Moieties: Compounds like quinazolinones () or thiophene derivatives () show divergent activities (e.g., antitumor vs. anti-inflammatory) due to core structural differences .

Research Findings and Mechanistic Insights

  • Metabolic Stability: Fluorine in the phenoxy group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .
  • Target Specificity: The benzyl group facilitates hydrophobic interactions with receptors, while the fluorophenoxy moiety may engage in halogen bonding, as seen in similar fluorinated compounds .
  • Comparative Efficacy: In hypothetical models, this compound shows stronger enzyme inhibition than N-(4-aminophenyl)butanamide (), likely due to steric and electronic effects .

Data Tables: Key Properties and Activities

Table 1: Physicochemical Properties

Property This compound N-benzyl-2-(2-methylphenoxy)propanamide Beflubutamid-M
Molecular Weight ~287 g/mol ~255 g/mol ~371 g/mol
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 ~4.1
Metabolic Stability (t1/2) High (fluorine effect) Moderate Very high

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(2-fluorophenoxy)butanamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling 2-(2-fluorophenoxy)butanoic acid with benzylamine via amidation. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides like EDC/HOBt) and maintaining anhydrous conditions to prevent hydrolysis. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) significantly impact reaction efficiency. For example, describes analogous amidation protocols for related compounds, emphasizing the use of catalytic bases like triethylamine to neutralize HCl byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. How can researchers characterize This compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm the structure, with distinct signals for the benzyl group (δ 4.3–4.5 ppm for CH₂, aromatic protons at δ 7.2–7.4 ppm) and fluorophenoxy moiety (split aromatic signals due to fluorine coupling). ¹⁹F NMR may resolve para/ortho fluorine effects .
  • LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (calculated for C₁₇H₁₇FNO₂: 298.12 g/mol).
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect impurities from incomplete amidation or side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for This compound and its analogs?

  • Methodology :

  • Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across a broad concentration range (nM to μM) to identify non-linear effects or off-target interactions.
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs like beflubutamid ( ), which shares a fluorophenoxy backbone but differs in substituents. For instance, trifluoromethyl groups in beflubutamid enhance herbicidal activity, suggesting fluorine positioning critically impacts target binding .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., acetyl-CoA carboxylase in plants), validating hypotheses with mutagenesis studies .

Q. How can environmental impact assessments for This compound be designed to address regulatory requirements?

  • Methodology :

  • Ecotoxicology Testing : Follow OECD guidelines for acute toxicity (e.g., Daphnia magna LC₅₀, algae growth inhibition) and biodegradation (OECD 301F). highlights ECHA’s classification of analogs like beflubutamid as hazardous to aquatic life, necessitating long-term ecotoxicity assays .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products in soil/water matrices. Hydrolysis of the amide bond or fluorophenoxy cleavage may generate persistent metabolites requiring mitigation strategies .

Q. What experimental approaches elucidate the mechanism of action of This compound in biological systems?

  • Methodology :

  • Target Identification : Employ affinity chromatography or photoaffinity labeling with a radiolabeled/biotinylated probe. For example, analogs in were used to map interactions with kinase domains.
  • Pathway Analysis : Transcriptomic (RNA-seq) or proteomic (TMT labeling) profiling of treated vs. untreated cells identifies dysregulated pathways. For herbicidal analogs, oxidative stress markers (e.g., glutathione peroxidase) are often elevated .
  • In Vivo Models : Use Arabidopsis thaliana or zebrafish embryos to study developmental effects linked to fluorophenoxy moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(2-fluorophenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(2-fluorophenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.